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Abstract
Fulacimstat (BAY 1142524) is a potent and selective, orally available inhibitor of chymase, a

serine protease primarily found in mast cells.[1][2][3] Initially investigated for its potential role in

mitigating adverse cardiac remodeling following myocardial infarction, recent discoveries have

highlighted its profibrinolytic properties, suggesting a novel therapeutic application in

thrombotic disorders.[2][3] This technical guide provides a comprehensive overview of the

pharmacokinetics and pharmacodynamics of Fulacimstat, summarizing key data from

preclinical and clinical studies, detailing experimental methodologies, and visualizing its

mechanism of action.

Introduction
Chymase is a key enzyme involved in the conversion of angiotensin I to angiotensin II, a potent

vasoconstrictor and mediator of fibrosis.[2] By inhibiting chymase, Fulacimstat was initially

developed to prevent the pathological remodeling of the heart muscle that can occur after a

heart attack.[4][5] While clinical trials in this indication did not demonstrate the desired efficacy,

the investigation into Fulacimstat has revealed a significant and previously unexpected role in

the dissolution of blood clots.[2][5] This has opened up new avenues for its potential use as a

profibrinolytic agent with a potentially favorable safety profile, particularly concerning bleeding

risk.[2]
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Pharmacokinetics
Fulacimstat has demonstrated a favorable pharmacokinetic profile in both preclinical species

and humans, making it suitable for oral administration.[1][2][6]

Absorption
Following oral administration of immediate-release tablets in healthy male volunteers,

Fulacimstat is absorbed with peak plasma concentrations (Tmax) reached between 1 and 3

hours.[6] The plasma exposure appears to be dose-linear, and there is a negligible effect of

food on its absorption.[6]

Distribution
Specific data on the volume of distribution and protein binding in humans are not extensively

detailed in the provided search results.

Metabolism
Details regarding the specific metabolic pathways of Fulacimstat are not extensively covered

in the available literature.

Elimination
Fulacimstat is eliminated from the plasma with a terminal half-life ranging from 6.84 to 12.0

hours after administration of a liquid service formulation or immediate-release tablets.[6] There

is only low accumulation of the drug after multiple doses, supporting the potential for once-daily

dosing.[6]

Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Fulacimstat from

preclinical and clinical studies.

Table 1: Preclinical in vivo Pharmacokinetic Data of Fulacimstat[2]
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Species Dose i.v. (mg/kg) Clearance (L/h/kg) Bioavailability (%)

Rat Low High

Dog Low High

Monkey Low High

Table 2: Phase 1 Human Pharmacokinetic Data of Fulacimstat[6]

Parameter Value

Time to Peak Concentration (Tmax) 1 - 3 hours

Terminal Half-life (t½) 6.84 - 12.0 hours

Food Effect Negligible

Accumulation (multiple dosing) Low

Pharmacodynamics
The pharmacodynamic effects of Fulacimstat are primarily driven by its potent and selective

inhibition of chymase.

Mechanism of Action
Fulacimstat acts as a direct inhibitor of chymase, a serine protease stored in the granules of

mast cells.[1][2] Upon degranulation, chymase is released and can participate in various

physiological and pathological processes.

In the context of cardiac tissue, chymase is a major enzyme responsible for the local

conversion of angiotensin I to angiotensin II.[2] Angiotensin II is a key mediator of cardiac

fibrosis and hypertrophy, which contribute to adverse cardiac remodeling after a myocardial

infarction. By inhibiting chymase, Fulacimstat was hypothesized to reduce the local production

of angiotensin II in the heart, thereby mitigating these detrimental effects.
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Figure 1: Fulacimstat's inhibitory action on the chymase-mediated cardiac remodeling

pathway.

A more recently discovered function of chymase is its ability to inactivate plasmin within fibrin-

rich clots.[2] Plasmin is the primary enzyme responsible for the breakdown of fibrin, the main

component of blood clots. By inhibiting chymase within a thrombus, Fulacimstat prevents the

inactivation of plasmin, leading to enhanced fibrinolysis and clot dissolution.[7] This mechanism
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suggests a potential therapeutic role for Fulacimstat in treating thrombotic diseases with a

potentially lower risk of bleeding compared to traditional thrombolytic agents.[2]

Fibrin-rich Thrombus

Plasminogen

tPA

Plasmin

Fibrin Degradation
(Clot Dissolution)

Chymase

Inactivation

Fulacimstat

Click to download full resolution via product page

Figure 2: The profibrinolytic mechanism of Fulacimstat through chymase inhibition.

In Vitro and In Vivo Efficacy
Fulacimstat has demonstrated potent inhibitory activity against human and hamster chymase

with IC50 values in the low nanomolar range. In preclinical models, Fulacimstat has been

shown to reduce cardiac fibrosis.[1]

Table 3: In Vitro Inhibitory Activity of Fulacimstat

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b607566?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c01819
https://www.benchchem.com/product/b607566?utm_src=pdf-body-img
https://www.benchchem.com/product/b607566?utm_src=pdf-body
https://www.benchchem.com/product/b607566?utm_src=pdf-body
https://www.benchchem.com/product/b607566?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11956016/
https://www.benchchem.com/product/b607566?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607566?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target IC50 (nM)

Human Chymase Not specified in search results

Hamster Chymase Not specified in search results

Note: While the search results mention potent inhibition, specific IC50 values were not

consistently provided across the snippets.

Clinical Studies
Fulacimstat has been evaluated in several clinical trials to assess its safety, tolerability, and

efficacy in different patient populations.

Phase 1 Studies in Healthy Volunteers
Three randomized, single-center, phase 1 studies were conducted in healthy male volunteers.

[6] These studies evaluated single oral doses from 1-200 mg and multiple doses of 5-50 mg

twice daily and 100 mg once daily for 5 days.[6] The results showed that Fulacimstat was safe

and well-tolerated, with no clinically relevant effects on heart rate or blood pressure compared

to placebo.[6]

CHIARA MIA 1 Trial
This multicenter, randomized, placebo-controlled study investigated the safety and tolerability

of Fulacimstat in clinically stable patients with left ventricular dysfunction after a remote

myocardial infarction.[4] Patients received either placebo or one of four different doses of

Fulacimstat for two weeks.[4] The study confirmed that Fulacimstat was safe and well-

tolerated at all tested doses, with mean plasma concentrations reaching levels predicted to be

therapeutically active.[4]

CHIARA MIA 2 Trial
This double-blind, randomized, placebo-controlled trial assessed the effect of Fulacimstat on

adverse cardiac remodeling in patients after a first ST-segment-elevation myocardial infarction

(STEMI).[5][8] Patients were treated with 25 mg of Fulacimstat or placebo twice daily for six

months.[5][8] While the drug was safe and well-tolerated, it did not show a significant effect on
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cardiac remodeling parameters such as left ventricular ejection fraction (LVEF), end-diastolic

volume index (LVEDVI), and end-systolic volume index (LVESVI) compared to placebo.[5][8]

Study in Diabetic Kidney Disease
A double-blind study was conducted to investigate the efficacy, safety, and tolerability of

Fulacimstat in patients with type II diabetes and diabetic kidney disease.[9] The primary

objective was to assess changes in the urinary albumin-to-creatinine ratio.

Table 4: Overview of Key Clinical Trials for Fulacimstat

Trial
Name/Identifier

Phase Patient Population Key Findings

Phase 1 Studies 1
Healthy Male

Volunteers

Safe and well-

tolerated; established

pharmacokinetic

profile.[6]

CHIARA MIA 1

(NCT02452515)
1

Patients with left

ventricular dysfunction

post-MI

Safe and well-

tolerated at various

doses.[4][10]

CHIARA MIA 2 (Study

16673)
2

Patients post-first

STEMI with left

ventricular dysfunction

Safe and well-

tolerated, but no

significant effect on

cardiac remodeling.[5]

[8][11]

Diabetic Kidney

Disease (Study

18933)

2

Patients with Type II

Diabetes and Diabetic

Kidney Disease

Investigated efficacy

based on urinary

albumin-to-creatinine

ratio.[9]

Experimental Protocols
Enzymatic High-Throughput Screening
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The discovery of Fulacimstat began with a high-throughput screening of the Bayer compound

library.[2]

Enzyme: Recombinant human chymase.

Substrate: An angiotensin-based fluorogenic peptide substrate.

Readout: Fluorescence.

Library Size: Over 2.5 million compounds.

Hit Confirmation: Hits were evaluated for structural integrity and selectivity against other

serine proteases.[2]

2.5M Compounds
Screened

High-Throughput Screen
(Recombinant Human Chymase,

Fluorogenic Substrate)
291 Hits Identified Structural & Selectivity

Evaluation
Hit-to-Lead

Process

Click to download full resolution via product page

Figure 3: High-throughput screening workflow for the discovery of Fulacimstat.

In Vivo Model of Cardiac Fibrosis
An isoprenaline-induced cardiac fibrosis model in hamsters was used to evaluate the in vivo

efficacy of Fulacimstat.[1]

Model: Isoprenaline-induced cardiac fibrosis in hamsters.

Treatment: Fulacimstat administered at various doses.

Comparator: Enalapril (an ACE inhibitor).

Endpoint: Measurement of the fibrotic area in the heart.

Result: Fulacimstat dose-dependently reduced the fibrotic area.[1]
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Clinical Trial Methodology (CHIARA MIA 2)
Study Design: Double-blind, randomized, placebo-controlled.[5][8]

Inclusion Criteria: Patients with a first STEMI, left-ventricular ejection fraction (LVEF) ≤ 45%,

and an infarct size >10% as measured by cardiac MRI.[5][8]

Treatment Arms: 25 mg Fulacimstat twice daily or placebo, on top of standard of care.[5][8]

Treatment Duration: 6 months.[5][8]

Primary Endpoints: Changes in LVEF, LV end-diastolic volume index (LVEDVI), and LV end-

systolic volume index (LVESVI) from baseline to 6 months, analyzed by a central blinded

cardiac MRI core laboratory.[5][8]

Safety and Tolerability
Across multiple clinical trials in both healthy volunteers and patient populations, Fulacimstat
has been consistently shown to be safe and well-tolerated.[4][5][6][8] There have been no

clinically relevant effects on vital signs, including heart rate and blood pressure, or on

potassium levels compared to placebo.[4][6]

Conclusion and Future Directions
Fulacimstat is a well-characterized, orally available chymase inhibitor with a favorable

pharmacokinetic and safety profile. While its initial development for preventing adverse cardiac

remodeling did not meet its primary efficacy endpoints, the discovery of its profibrinolytic

mechanism of action has opened up a promising new therapeutic avenue. Further research is

warranted to explore the full potential of Fulacimstat in the treatment of thrombotic disorders,

where its unique mechanism may offer a safer alternative to existing therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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